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Compound of Interest

Compound Name: Dactylfungin A

Cat. No.: B15581329

Welcome to the technical support center for researchers, scientists, and drug development
professionals engaged in the NMR-based structure elucidation of Dactylfungin A. This
resource provides troubleshooting guides and frequently asked questions (FAQs) to address
common challenges encountered during NMR experiments and data interpretation for this
complex natural product.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides

Q1: My 1D *H NMR spectrum of Dactylfungin A is extremely crowded, especially in the
aliphatic region. How can | begin to assign the proton signals?

Al: Signal overlap is a significant challenge for Dactylfungin A due to its long, flexible side
chain and polyalcohol moiety.[1] A systematic approach using 2D NMR spectroscopy is
essential for resolving these overlapping signals.[1][2]

e Initial Steps:

o COSY (Correlation Spectroscopy): This experiment is the first step to identify proton-
proton (H-H) spin coupling networks. It will help you trace the connectivity within the
polyalcohol moiety and the long side chain.

o TOCSY (Total Correlation Spectroscopy): Use TOCSY to reveal complete spin systems.
This is particularly useful for identifying all the protons belonging to the polyalcohol
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substructure.[1]

e Troubleshooting Signal Overlap:

o If key correlations are obscured in the COSY spectrum, consider running a TOCSY
experiment with varying mixing times to optimize magnetization transfer.

o For severely overlapped regions, advanced techniques like pure-shift NMR experiments
can simplify the spectrum by collapsing multiplets into singlets.[1]

Q2: I'm having difficulty distinguishing between the numerous CH, CHz, and CHs groups in the
13C NMR spectrum. What's the best approach?

A2: The long aliphatic side chain in Dactylfungin A results in many similar carbon signals.

o DEPT/APT Experiments:

o Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) or APT (Attached
Proton Test) experiment. A DEPT-135 will show CH and CHs signals with positive phase
and CHz: signals with negative phase. Quaternary carbons are absent. An APT experiment
will show CH and CHs with positive phase and CHz and quaternary carbons with negative

phase.

o ADEPTQ pulse sequence can also be used to differentiate between CH, CHz, CHs, and

guaternary carbons in a single experiment.
» Heteronuclear Correlation:

o HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that
correlates each proton with its directly attached carbon. By overlaying the HSQC with your
1D *H spectrum, you can definitively assign the carbon signals for many of the protonated

carbons, even in crowded regions.[2]

Q3: How can | confirm the connectivity between the a-pyrone core, the polyalcohol moiety, and

the long side chain?

A3: Long-range correlations are key to assembling the different fragments of Dactylfungin A.
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 HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations
between protons and carbons that are two or three bonds away. It is essential for connecting
the different substructures. For example, you should look for correlations from the protons on
the carbon adjacent to the a-pyrone ring to the carbons within the ring itself.[3][4]

Q4: The relative stereochemistry of the polyalcohol moiety is proving difficult to determine.
What NMR experiments can help?

A4: Determining the stereochemistry is often one of the most challenging aspects of structure
elucidation for polyketides like Dactylfungin A.

 NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser
Effect Spectroscopy): These experiments detect through-space correlations between protons
that are physically close to each other (typically < 5 A). The presence of NOE or ROE cross-
peaks provides strong evidence for the relative orientation of stereocenters.[1]

e J-Coupling Analysis: Careful analysis of the coupling constants (3JHH) from a high-resolution
1D *H or a DQF-COSY spectrum can provide information about the dihedral angles between
protons on adjacent carbons, which can help in assigning relative stereochemistry.

o Residual Dipolar Couplings (RDCSs): For flexible molecules where NOEs may be ambiguous,
RDCs can provide long-range structural information. This is an advanced technique that may
require aligning the molecule in a specific medium.[1]

Dactylfungin A NMR Data

The following table summarizes the *H and *3C NMR data for Dactylfungin A recorded in
DMSO-ds.[5]
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Position oC (ppm) OoH (ppm), J (Hz)

2 163.7 (C)

3 99.6 (C)

4 168.1 (C)

5 99.3 (CH) 6.06 (s)

6 169.9 (C)

1' 74.2 (CH) 4.30 (d, J=9.6)

2' 71.7 (CH) 4.02 (dd, J= 9.6, 8.7)

3 73.1 (CH) 3.39-3.49 (m)

. 36.9 (CHa) 1.91 (dd, J=11.4, 4.7), 1.23—
1.36 (m)

5' 77.1 (CH) 3.39-3.49 (m)

6' 64.7 (CH2)

1" 44.2 (C)

2" 76.1 (CH) 4.24 (dd, J = 6.3, 4.7)

2"-OH 5.13 (brd, J=4.7)

3" 126.7 (CH) 5.59 (dd, J = 15.6, 7.0)

4" 136.9 (CH) 6.30 (d, J = 15.6)

5" 133.0 (C)

6" 136.6 (CH) 5.39 (d, J = 9.6)

7" 39.2 (CH) 2.64 (m)

8" 40.1 (CHz2) 1.56 (m)

9" 28.1 (CH) 1.58 (m)

10" 45.0 (CHz2) 1.23-1.36 (m), 0.98 (M)

11" 28.5 (CH) 1.77 (m)
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2.13 (dd, J = 12.3, 3.6), 1.73

12" 47.7 (CH2)
(m)
13" 137.0 (C)
14" 127.1 (CH) 5.91 (d, J = 10.8)
15" 123.2 (CH) 6.39 (dd, J = 15.3, 10.8)
16" 136.0 (CH) 6.22 (d, J = 15.3)
17" 133.1 (C)
18" 138.7 (CH) 5.33 (d, J = 9.6)
19" 34.3 (CH) 2.48 (M)
20" 30.4 (CHz) 1.44 (m), 1.23-1.36 (m)
21" 12.3 (CHs) 0.89 (t, J=7.4)
22" 20.1 (CHs) 1.17 (s)
23" 23.1 (CHs) 1.13 (s)
24" 13.4 (CHs) 1.81 (br s)
25" 65.1 (CH2) 3.36 (br d, J = 5.6)
26" 21.6 (CH3) 0.95 (d, J = 6.2)
27" 20.7 (CHs) 0.85 (d, J = 6.3)
28" 16.9 (CHs) 1.79 (br s)
29" 13.0 (CH3) 1.83(d, J=0.6)
30" 21.1 (CHs) 1.02 (d, J = 6.6)

Experimental Protocols

Sample Preparation

 Dissolution: Dissolve 1-5 mg of purified Dactylfungin A in approximately 0.5-0.6 mL of a

suitable deuterated solvent (e.g., DMSO-ds, as used in the reference data).[5]
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o Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
1D NMR Data Acquisition

e 1H NMR: Acquire a standard *H NMR spectrum to assess signal dispersion and overall
complexity.

e 13C NMR: Acquire a 13C NMR spectrum, preferably using a DEPTQ pulse sequence to
differentiate between CH, CH2, CHs, and quaternary carbons.

2D NMR Data Acquisition

The following are general guidelines for key 2D NMR experiments. Specific parameters should
be optimized on the spectrometer.

gCOSY (gradient-selected Correlation Spectroscopy):
o Purpose: To identify *H-1H scalar couplings.

o Description: This experiment generates cross-peaks between protons that are coupled to
each other, typically through two or three bonds.

TOCSY (Total Correlation Spectroscopy):
o Purpose: To identify all protons within a spin system.

o Description: Cross-peaks are observed between a given proton and all other protons in its
spin system. A mixing time of 60-120 ms is typically used.

gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):
o Purpose: To correlate protons with their directly attached carbons.

o Description: This experiment generates a cross-peak for each C-H bond, with the *H
chemical shift on one axis and the 13C chemical shift on the other.

gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):
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o Purpose: To identify long-range (2-3 bond) *H-3C correlations.

o Description: This experiment is crucial for connecting different structural fragments of the
molecule. The long-range coupling delay should be optimized based on an estimated

average J-coupling value (e.g., 8 Hz).

o ROESY (Rotating-frame Overhauser Effect Spectroscopy):
o Purpose: To determine the spatial proximity of protons for stereochemical analysis.

o Description: ROESY is often preferred over NOESY for molecules of intermediate size like
Dactylfungin A, as it avoids the issue of zero NOE enhancement. A mixing time of 200-

500 ms is a good starting point.

Workflow for Dactylfungin A NMR Signal
Assignment
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Caption: Workflow for NMR-based structure elucidation of Dactylfungin A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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